1-[3-(dimethylamino)propyl]-4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one
Description
This compound is a 3-hydroxy-pyrrol-2-one derivative characterized by a dimethylaminopropyl chain at position 1, a 4-ethoxy-2-methylbenzoyl group at position 4, and a 4-isopropylphenyl substituent at position 3. Its molecular formula is C₂₉H₃₇N₂O₄, with a monoisotopic mass of 477.275 g/mol.
Properties
IUPAC Name |
(4E)-1-[3-(dimethylamino)propyl]-4-[(4-ethoxy-2-methylphenyl)-hydroxymethylidene]-5-(4-propan-2-ylphenyl)pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N2O4/c1-7-34-22-13-14-23(19(4)17-22)26(31)24-25(21-11-9-20(10-12-21)18(2)3)30(28(33)27(24)32)16-8-15-29(5)6/h9-14,17-18,25,31H,7-8,15-16H2,1-6H3/b26-24+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFMVIHQKOIEVIS-SHHOIMCASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CC=C(C=C3)C(C)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN(C)C)C3=CC=C(C=C3)C(C)C)/O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(dimethylamino)propyl]-4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps, including the formation of the pyrrol-2-one core and subsequent functionalization. Common synthetic routes may include:
Formation of the Pyrrol-2-one Core: This can be achieved through cyclization reactions involving appropriate precursors.
Functionalization: Introduction of the dimethylamino, ethoxy, and other substituents through various organic reactions such as alkylation, acylation, and hydroxylation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[3-(dimethylamino)propyl]-4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The dimethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as halides or amines under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carbonyl groups may produce alcohols.
Scientific Research Applications
1-[3-(dimethylamino)propyl]-4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(dimethylamino)propyl]-4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.
Pathways Involved: Biological pathways that are affected by the compound’s activity, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of 4-aroyl-3-hydroxy-pyrrol-2-one derivatives. Key structural analogs and their differences are summarized below:
Table 1: Structural and Physicochemical Comparisons
Key Observations:
Benzoyl Substituent Position :
- Ethoxy groups at para (target) vs. ortho (Compound 41) positions significantly impact steric and electronic interactions. The para configuration in the target compound likely improves binding to hydrophobic pockets .
- Methyl groups on the benzoyl ring (e.g., 2-methyl in target vs. 3-methyl in ) influence steric bulk near the carbonyl group, affecting enzyme inhibition .
Position 5 Aryl Group: Bulky substituents (e.g., 4-tert-butyl in Compound 20) increase logP but reduce solubility, whereas polar groups (e.g., 4-dimethylamino in Compound 21) enhance aqueous solubility but limit membrane permeability .
Synthetic Challenges :
- Low yields (e.g., 5% for Compound 18) highlight difficulties in introducing ethyl or trifluoromethoxy groups during synthesis .
Bioactivity Implications :
- Fluorine or chlorine substitutions () enhance electronegativity, favoring interactions with polar residues in enzyme active sites. However, the target’s ethoxy group may provide better metabolic stability compared to halogens .
Biological Activity
The compound 1-[3-(dimethylamino)propyl]-4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one, with CAS number 433258-40-3, is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in medicinal chemistry.
- Molecular Formula : C27H34N2O6
- Molecular Weight : 482.57 g/mol
- Structure : The compound features a pyrrolidine core with multiple functional groups, including dimethylamino and ethoxy substituents, which contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrrolidine Core : This is achieved through cyclization reactions using appropriate precursors.
- Functionalization : Subsequent reactions introduce the dimethylamino and ethoxy groups through alkylation and acylation processes.
Biological Activity
Research into the biological activity of this compound has revealed several promising effects:
Anticancer Activity
- Mechanism of Action : The compound interacts with specific molecular targets such as enzymes and receptors involved in cancer pathways. It has been shown to inhibit cell proliferation in various cancer cell lines.
Anti-inflammatory Effects
- Pathway Involvement : The compound modulates inflammatory pathways by inhibiting pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
Antimicrobial Properties
- Bacteriostatic Activity : Preliminary tests have shown that this compound exhibits bacteriostatic effects against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of 4 μg/ml .
Data Table of Biological Activities
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzymatic Inhibition : It inhibits key enzymes involved in tumor growth and inflammation.
- Receptor Modulation : The compound may act on specific receptors that regulate cellular signaling pathways related to cancer and inflammation.
Q & A
Q. Optimized Parameters :
| Step | Catalyst/Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Cyclization | NaH, THF | 0–25°C | 62–75 |
| Acylation | AlCl₃, DCM | Reflux | 45–58 |
| Final Purification | Reverse-phase HPLC | Ambient | >95% purity |
Q. Key Challenges :
- Steric Hindrance : Bulky substituents (e.g., 4-(propan-2-yl)phenyl) require prolonged reaction times or elevated temperatures .
- Hydroxy Group Stability : Acid-sensitive 3-hydroxy group necessitates pH-controlled conditions during workup .
Which analytical techniques are critical for characterizing this compound?
Q. Basic Research Focus
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assigns proton environments (e.g., dimethylamino protons at δ 2.2–2.5 ppm) and confirms substitution patterns .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in the aromatic region .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 471.0) .
- High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95%) and detects trace impurities .
Q. Advanced Applications :
- X-ray Crystallography : Resolves stereochemistry of the dihydro-pyrrolone ring .
- Infrared Spectroscopy (FTIR) : Identifies hydrogen-bonding interactions involving the 3-hydroxy group (stretch at ~3200 cm⁻¹) .
How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced biological activity?
Advanced Research Focus
Key Structural Modifications :
- Aromatic Substitutions : Replacing 4-ethoxy-2-methylbenzoyl with fluorophenyl groups increases lipophilicity and blood-brain barrier penetration .
- Dimethylamino Propyl Chain : Shortening the chain improves solubility but reduces receptor binding affinity .
Q. Methodological Approach :
Analog Synthesis : Systematic variation of substituents (e.g., halogenation, alkylation) .
In Vitro Assays : Measure IC₅₀ values against target enzymes (e.g., kinases) to correlate structure with potency .
Computational Docking : Predict binding modes using software like AutoDock to prioritize analogs .
Q. Example SAR Finding :
| Substituent (R) | Enzymatic IC₅₀ (nM) | LogP |
|---|---|---|
| 4-Ethoxy-2-methyl | 120 ± 15 | 3.8 |
| 4-Fluoro | 85 ± 10 | 4.1 |
| 3,5-Dichloro | 45 ± 5 | 4.5 |
What strategies resolve contradictions in reported biological activities of this compound and its analogs?
Advanced Research Focus
Common Contradictions :
- Discrepancies in IC₅₀ values across studies due to assay conditions (e.g., buffer pH, enzyme isoforms) .
- Variable cytotoxicity in cell lines with differing metabolic profiles .
Q. Resolution Strategies :
Standardized Assay Protocols : Use identical enzyme batches and buffer systems for cross-study comparisons .
Metabolic Profiling : Quantify compound stability in cell culture media (e.g., via LC-MS) to rule out degradation artifacts .
Machine Learning : Train models on published data to identify confounding variables (e.g., cell line origin) .
How can computational methods predict this compound’s reactivity and interactions?
Advanced Research Focus
Quantum Chemical Calculations :
Q. Molecular Dynamics (MD) Simulations :
- Membrane Permeability : Simulate diffusion coefficients in lipid bilayers to optimize bioavailability .
- Protein Binding : Free-energy perturbation (FEP) calculations refine binding affinity predictions for target receptors .
Validation : Cross-check computational results with experimental kinetics (e.g., stopped-flow spectroscopy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
